molecular formula C10H12F2N2 B1436068 N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine CAS No. 1863656-13-6

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine

Cat. No. B1436068
M. Wt: 198.21 g/mol
InChI Key: OHVVANIHKGQDLO-UHFFFAOYSA-N
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Description

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>F<sub>2</sub>N<sub>2</sub> . It is a derivative of both cyclobutane and benzene. The compound’s structure combines a four-membered cyclobutyl ring with a fluorinated benzene moiety 1.



Synthesis Analysis

The synthetic methods for CBDFA are not extensively documented in the literature. However, researchers have likely explored various routes to prepare this compound. Further studies are needed to elucidate the most efficient and practical synthetic pathways.



Molecular Structure Analysis

The molecular structure of CBDFA consists of the following components:



  • A cyclobutyl ring (four-membered) attached to the central nitrogen atom.

  • Two fluorine atoms substituted at positions 4 and 5 of the benzene ring.

  • The nitrogen atoms serve as amino groups.



Chemical Reactions Analysis

CBDFA’s reactivity likely involves its amino groups and the fluorinated benzene ring. Potential reactions include:



  • Amination Reactions : The amino groups can participate in nucleophilic substitution reactions, such as amidation or reductive amination.

  • Fluorination Reactions : The fluorine atoms may undergo substitution reactions, leading to the introduction of other functional groups.



Physical And Chemical Properties Analysis


Safety And Hazards


  • Toxicity : As with any chemical compound, CBDFA’s toxicity profile should be assessed. Animal studies and in vitro assays are necessary to evaluate its safety.

  • Handling Precautions : Researchers and laboratory personnel should handle CBDFA with appropriate protective measures, including gloves, eye protection, and proper ventilation.


Future Directions


  • Biological Activity : Investigate CBDFA’s potential as a drug candidate, especially considering its unique structure.

  • Synthetic Optimization : Develop efficient synthetic routes for large-scale production.

  • Structure-Activity Relationship (SAR) : Explore modifications to improve its pharmacological properties.


properties

IUPAC Name

2-N-cyclobutyl-4,5-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6,14H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVVANIHKGQDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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